4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid
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Overview
Description
4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid is a complex organic compound that features a unique structure combining an indene moiety with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indene moiety or the benzoic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-ethanone: Shares the indene moiety but differs in functional groups.
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid: Similar structure but with different substituents.
Imidazole derivatives: While structurally different, they share some chemical properties and applications
Uniqueness
4-((1,3-Dioxo-2,3-dihydro-1H-inden-5-yl)(methyl)amino)benzoic acid is unique due to its combination of an indene moiety with a benzoic acid derivative, providing distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H13NO4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[(1,3-dioxoinden-5-yl)-methylamino]benzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-18(11-4-2-10(3-5-11)17(21)22)12-6-7-13-14(8-12)16(20)9-15(13)19/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
DLPARABWVGXWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(=O)CC3=O |
Origin of Product |
United States |
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